5-((6-((3-Methoxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile
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Overview
Description
5-((6-((3-Methoxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of nitrogen atoms within their ring structures
Preparation Methods
The synthesis of 5-((6-((3-Methoxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves several steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 3-methoxypropylamine with a pyrimidine derivative can form an intermediate, which is then further reacted with a pyrazine derivative to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((6-((3-Methoxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand various biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The pathways involved often include key signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with nitrogen atoms in their ring structures, such as pyrimidines and pyrazines. What sets 5-((6-((3-Methoxypropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties . Other similar compounds include:
- Pyrimidine derivatives
- Pyrazine derivatives
- Other nitrogen-containing heterocycles
Properties
Molecular Formula |
C13H15N7O |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
5-[[6-(3-methoxypropylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H15N7O/c1-21-4-2-3-15-11-5-12(19-9-18-11)20-13-8-16-10(6-14)7-17-13/h5,7-9H,2-4H2,1H3,(H2,15,17,18,19,20) |
InChI Key |
GBWPUKNIOFXBNB-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=CC(=NC=N1)NC2=NC=C(N=C2)C#N |
Origin of Product |
United States |
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